molecular formula C9H9BBrFO4 B8209073 2-Bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid

2-Bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid

Cat. No.: B8209073
M. Wt: 290.88 g/mol
InChI Key: YXAPJGFZOXKBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a 1,3-dioxolane ring attached to a phenylboronic acid core. These functional groups contribute to its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid typically involves the following steps:

    Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution using a fluorinating agent like cesium fluoride (CsF) or potassium fluoride (KF).

    Dioxolane Ring Formation: The 1,3-dioxolane ring is formed by reacting the phenylboronic acid with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, sodium perborate, and other oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of phenols.

    Reduction: Formation of hydrogen-substituted derivatives.

    Substitution: Formation of various substituted phenylboronic acid derivatives.

Scientific Research Applications

2-Bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The presence of the bromine and fluorine atoms, as well as the dioxolane ring, can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(1,3-dioxolan-2-yl)-6-methoxyphenylboronic acid
  • 2-Bromo-3-(1,3-dioxolan-2-yl)-6-chlorophenylboronic acid
  • 2-Bromo-3-(1,3-dioxolan-2-yl)-6-iodophenylboronic acid

Uniqueness

2-Bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid is unique due to the presence of the fluorine atom, which can enhance its reactivity and stability compared to other halogenated derivatives. The dioxolane ring also provides additional steric and electronic effects that can influence its chemical behavior.

Properties

IUPAC Name

[2-bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BBrFO4/c11-8-5(9-15-3-4-16-9)1-2-6(12)7(8)10(13)14/h1-2,9,13-14H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAPJGFZOXKBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Br)C2OCCO2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BBrFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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